N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Lipophilicity ADME Prediction Structure-Activity Relationship

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941905-56-2) is a synthetic small molecule belonging to the tetrahydroquinoline-6-yl benzamide class. Its core scaffold combines a 1-butyl-2-oxo-tetrahydroquinoline with a 3,4-difluorobenzamide substituent.

Molecular Formula C20H20F2N2O2
Molecular Weight 358.389
CAS No. 941905-56-2
Cat. No. B2938793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
CAS941905-56-2
Molecular FormulaC20H20F2N2O2
Molecular Weight358.389
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H20F2N2O2/c1-2-3-10-24-18-8-6-15(11-13(18)5-9-19(24)25)23-20(26)14-4-7-16(21)17(22)12-14/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,23,26)
InChIKeyAZACQKKYUCELLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941905-56-2) Baseline & Class Context


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941905-56-2) is a synthetic small molecule belonging to the tetrahydroquinoline-6-yl benzamide class [1]. Its core scaffold combines a 1-butyl-2-oxo-tetrahydroquinoline with a 3,4-difluorobenzamide substituent. Key physicochemical identifiers include a molecular weight of 358.4 g/mol, a computed XLogP3-AA of 3.5, and a molecular formula of C20H20F2N2O2, reflecting moderate lipophilicity and a hydrogen bond acceptor count of 4 [1]. This compound is offered as a research-grade chemical, typically at ≥95% purity, and is part of screening library collections [1].

Why N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide Cannot Be Interchanged with Structural Analogs


Generic substitution among tetrahydroquinoline-6-yl benzamides is not reliable because even minor structural modifications, such as altering the N1-alkyl chain length or the fluorine substitution pattern on the benzamide ring, significantly shift key physicochemical and potentially pharmacodynamic properties. The n-butyl group and 3,4-difluoro arrangement in this compound are not interchangeable with shorter alkyl chains (e.g., 1-ethyl) or alternate fluorination patterns (e.g., 2,6-difluoro) without altering lipophilicity, molecular flexibility, and electronic surface characteristics [1]. These differences directly impact solubility, membrane permeability, and target binding interactions, making experimental validation with the exact compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide vs. Closest Analogs


Extended n-Butyl Chain Increases Lipophilicity Compared to 1-Ethyl Analog

The target compound features an n-butyl substitution at the N1 position, resulting in a computed XLogP3-AA of 3.5 [1]. In contrast, the closest commercial analog, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 922130-07-2), has an ethyl group at this position and a predicted lower XLogP3-AA of approximately 2.8 . This increase in lipophilicity can modulate passive membrane permeability and tissue distribution.

Lipophilicity ADME Prediction Structure-Activity Relationship

3,4-Difluorobenzamide Electron Density Distribution Differs from 2,6-Difluoro Regioisomer

The target compound's 3,4-difluorobenzamide moiety presents a distinct electrostatic potential surface compared to the 2,6-difluorobenzamide regioisomer (CAS not assigned; catalog analog available). The 3,4-difluoro pattern distributes electron-withdrawing effects across a contiguous area of the phenyl ring, altering dipole moment orientation and potential hydrogen-bond acceptor interactions with biological targets, whereas the 2,6-difluoro pattern creates a different, more symmetric electronic environment [1].

Electrostatics Regioisomer Comparison Binding Affinity Prediction

Greater Molecular Flexibility from Butyl Chain vs. Unsubstituted or Acetylated Analogs

The target compound contains 5 rotatable bonds, primarily due to the n-butyl chain [1]. This is higher than the 3 rotatable bonds in the N1-unsubstituted analog 3,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide or the rigid 1-acetyl analog (898464-96-5), which has an acetyl group at the 1-position and an amide at the 7-position, limiting conformational freedom. Increased rotatable bond count can impact entropy of binding and selectivity profiles across biological targets.

Molecular Flexibility Ligand Efficiency Rotatable Bonds

Vendor-Specified Purity of ≥95% Ensures Reproducibility in Screening Campaigns

Reputable chemical suppliers list this compound with a standard purity of ≥95% (typically 95%+) [1]. While this is a common specification for research chemicals, it distinguishes this stock from lower-purity batches (e.g., 90% or crude) that might be encountered with less common analogs, where purity may drop to 90% or below due to synthetic challenges. Ensuring high purity is critical for minimizing false positives or negatives in biochemical and cellular assays.

Chemical Purity Procurement Specification Assay Reproducibility

Topological Polar Surface Area (TPSA) of 55.4 Ų Predicts Favorable Blood-Brain Barrier Permeability

The computed topological polar surface area (TPSA) for this compound is 55.4 Ų [1], which falls well below the threshold of 90 Ų often associated with poor blood-brain barrier penetration. In comparison, the 1-ethyl analog (TPSA ~55.4 Ų) shares a similar value but with lower lipophilicity, potentially altering CNS distribution kinetics. The combination of moderate TPSA and elevated LogP positions this compound as a candidate for CNS-targeted or cell-permeable probe development, where the 3,4-difluoro pattern may offer metabolic advantages over non-fluorinated or mono-fluorinated analogs.

Blood-Brain Barrier CNS Drug Likeness TPSA

Optimal Application Scenarios for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide Based on Differentiated Properties


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and BBB Penetration Potential

The compound's combination of an XLogP3 of 3.5 and a TPSA of 55.4 Ų supports its use as a scaffold in central nervous system (CNS) drug discovery campaigns where moderate lipophilicity and high predicted membrane permeability are required [1]. The 3,4-difluoro substitution offers a metabolically more stable alternative to non-fluorinated analogs without exceeding the TPSA threshold for BBB penetration.

Structure-Activity Relationship (SAR) Studies Exploring N1-Alkyl Chain Length Effects

Because the n-butyl chain imparts higher lipophilicity and rotatable bond count compared to shorter alkyl analogs, this compound is an essential reference point in SAR series examining how N1-alkyl chain length modulates target binding, selectivity, and ADME properties [1]. Direct comparison with the 1-ethyl and 1-unsubstituted analogs provides insight into steric and hydrophobic effects at this vector.

High-Throughput Screening Libraries for Novel Target Deconvolution

With a vendor-stated purity of ≥95% and well-defined physicochemical properties, this compound is suitable for inclusion in diversity-oriented screening libraries aimed at identifying hits against novel protein targets, including kinases, bromodomains, or other epigenetic regulators, where the tetrahydroquinoline core is a privileged scaffold [1]. Its distinct fluorine pattern may confer selectivity advantages that can be exploited in hit-to-lead optimization.

Comparative Metabolic Stability Studies of Fluorinated Benzamide Regioisomers

The 3,4-difluorobenzamide group provides a distinct electronic environment compared to the 2,6-difluoro regioisomer, making this compound a valuable tool for head-to-head metabolic stability and cytochrome P450 inhibition assays. Researchers can use this compound to assess how the fluorine substitution pattern influences oxidative metabolism and potential drug-drug interaction liabilities, providing critical data for lead optimization [1].

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.